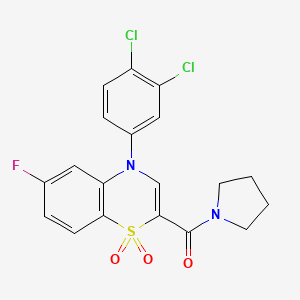![molecular formula C11H21NO2 B2353903 4-[(Piperidin-1-yl)methyl]oxan-4-ol CAS No. 84207-13-6](/img/structure/B2353903.png)
4-[(Piperidin-1-yl)methyl]oxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Piperidin-1-yl)methyl]oxan-4-ol is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol It is characterized by the presence of a piperidine ring attached to a tetrahydropyran ring, with a hydroxyl group at the fourth position
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s worth noting that piperidine derivatives have been evaluated for potential treatment of hiv, with a focus on their antagonistic activities on the ccr5 receptor . The CCR5 receptor is an essential coreceptor in the process of HIV-1 entry .
Biochemical Pathways
Piperidine derivatives have been associated with various biological activities, suggesting their involvement in a wide range of biochemical pathways .
Result of Action
Piperidine derivatives have shown a wide variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
4-[(Piperidin-1-yl)methyl]oxan-4-ol interacts with the CCR5 receptor, a member of the seven transmembrane G-protein coupled receptor family . This receptor is essential for the entry of HIV-1 into cells . The compound has been found to exhibit CCR5 antagonistic activities .
Cellular Effects
The interaction of this compound with the CCR5 receptor can influence cell function by preventing the entry of HIV-1 into cells . This can impact cell signaling pathways and cellular metabolism, particularly in cells that are susceptible to HIV-1 infection .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the CCR5 receptor . This binding interaction can inhibit the entry of HIV-1 into cells
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. The compound has been synthesized in excellent yields and characterized by various analytical techniques .
Preparation Methods
The synthesis of 4-[(Piperidin-1-yl)methyl]oxan-4-ol typically involves the reaction of piperidine with an appropriate oxan-4-ol derivative under controlled conditions. One common method involves the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking the electrophilic carbon of the oxan-4-ol derivative . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial production methods for this compound may involve more advanced techniques, such as continuous flow synthesis, to ensure high yield and purity. These methods often incorporate automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
4-[(Piperidin-1-yl)methyl]oxan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.
Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[(Piperidin-1-yl)methyl]oxan-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Comparison with Similar Compounds
4-[(Piperidin-1-yl)methyl]oxan-4-ol can be compared with other similar compounds, such as:
4-[(Morpholin-4-yl)methyl]oxan-4-ol: This compound has a morpholine ring instead of a piperidine ring, which may result in different chemical and biological properties.
4-[(Pyrrolidin-1-yl)methyl]oxan-4-ol: This compound features a pyrrolidine ring, which can also affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the piperidine and oxan-4-ol moieties, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-(piperidin-1-ylmethyl)oxan-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-11(4-8-14-9-5-11)10-12-6-2-1-3-7-12/h13H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTIVXLYLXNYJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2(CCOCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
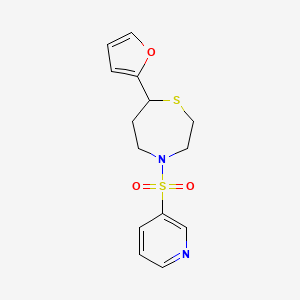
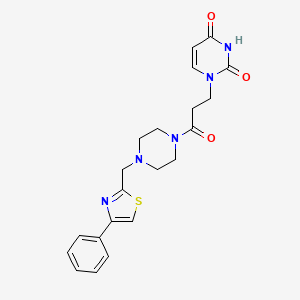
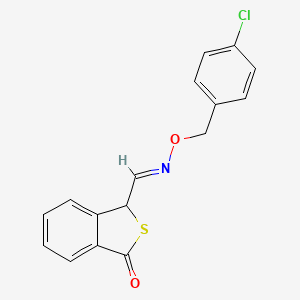
![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2353826.png)
![1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyrrolidine-1-sulfonyl)-1,4-diazepane](/img/structure/B2353827.png)

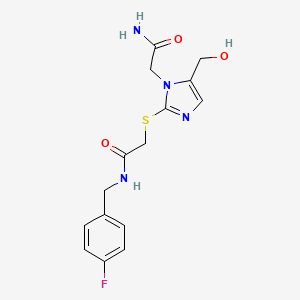
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzenesulfonamide](/img/structure/B2353834.png)
![1-(2,5-dimethylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353835.png)

![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B2353837.png)

![2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine;hydrochloride](/img/structure/B2353840.png)
